1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose
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Overview
Description
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of glucose where the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by an azido group. This compound is significant in the field of glycochemistry and is used extensively in the synthesis of glycoconjugates and as a chemical probe to explore glycosylation-influenced biological functions .
Preparation Methods
One common method involves the use of imidazole sulfonyl azide salts as an effective and scalable alternative for the amine to azide conversion . The reaction conditions often include the use of triflic azide or imidazole sulfonyl azide salts under controlled temperature and pressure to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugar molecules or aglycones.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of complex glycoconjugates and oligosaccharides.
Biology: The compound serves as a chemical probe to study glycosylation processes in biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The azido group acts as a latent amine, which can be re-accessed through reductive chemistries. This allows the compound to participate in the formation of glycosidic bonds, influencing various biological processes related to glycosylation .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose can be compared with similar compounds such as:
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-D-galactopyranose: Similar in structure but differs in the stereochemistry of the sugar moiety.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose: Differing in the position of the azido group.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2-azidoacetyl)amino]-β-D-glucopyranose: Contains an additional azidoacetyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific structural modifications and its applications in various fields.
Properties
Molecular Formula |
C14H19N3O9 |
---|---|
Molecular Weight |
373.32 g/mol |
IUPAC Name |
[4,5,6-triacetyloxy-2-(azidomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-11-10(5-16-17-15)26-14(25-9(4)21)13(24-8(3)20)12(11)23-7(2)19/h10-14H,5H2,1-4H3 |
InChI Key |
LFQWTDKRDROWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Origin of Product |
United States |
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